z-Trp(boc)-oh.dcha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

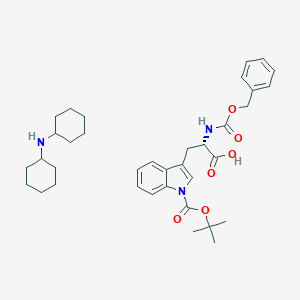

Synthetic Routes and Reaction Conditions: The synthesis of Z-Trp(boc)-oh.dcha involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl (Boc) group and the carboxyl group with a benzyloxycarbonyl (Z) group. The dicyclohexylammonium (dcha) salt is formed by reacting the protected tryptophan with dicyclohexylamine. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

化学反応の分析

Types of Reactions: Z-Trp(boc)-oh.dcha undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the Z group can be removed using catalytic hydrogenation (Pd-C, H2).

Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments using coupling agents like DCC.

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for the removal of the Boc group.

Catalytic Hydrogenation: Used for the removal of the Z group.

N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent for peptide bond formation.

Major Products Formed:

Deprotected Tryptophan: After removal of the protective groups.

Peptide Chains: Formed through coupling reactions with other amino acids.

科学的研究の応用

Z-Trp(boc)-oh.dcha has several applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biological Studies: Employed in the study of protein structure and function by incorporating it into synthetic peptides.

Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.

Industrial Applications: Used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

作用機序

The mechanism of action of Z-Trp(boc)-oh.dcha primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (Boc and Z) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions .

類似化合物との比較

Z-Trp-OH: Nα-Carbobenzyloxy-L-tryptophan, a similar compound without the Boc protective group.

Boc-Trp-OH: Nα-Boc-L-tryptophan, a similar compound without the Z protective group.

Fmoc-Trp-OH: Nα-Fluorenylmethyloxycarbonyl-L-tryptophan, another protected form of tryptophan used in peptide synthesis.

Uniqueness: Z-Trp(boc)-oh.dcha is unique due to the presence of both Boc and Z protective groups, which provide dual protection for the amino and carboxyl groups of tryptophan. This dual protection allows for greater flexibility and selectivity in peptide synthesis compared to compounds with only one protective group .

生物活性

Introduction

z-Trp(boc)-oh.dcha, also known as this compound, is a compound widely utilized in peptide synthesis and biomedical research. This article delves into its biological activity, examining various studies, case reports, and experimental findings that highlight its significance in therapeutic applications.

Chemical Properties

- CAS Number : 218938-57-9

- Molecular Formula : C₃₆H₄₉N₃O₆

- Molecular Weight : 619.79 g/mol

- Purity : > 99.0% (HPLC)

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of tryptophan (Trp) residues during chemical reactions. The presence of the Z (benzyloxycarbonyl) group also plays a crucial role in enhancing the stability and solubility of peptides synthesized with this compound.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily stems from its role as a precursor in the synthesis of bioactive peptides. The incorporation of tryptophan, an essential amino acid, is pivotal for various physiological functions, including neurotransmission and immune response modulation.

- Neurotransmitter Synthesis : Tryptophan is a precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. Peptides containing this compound have been studied for their potential to enhance serotonin levels in the brain.

- Immune Modulation : Research indicates that tryptophan derivatives can influence immune responses by modulating T-cell activity and cytokine production. This property makes this compound a candidate for developing immunotherapeutic agents.

- Antioxidant Activity : Some studies suggest that tryptophan-containing peptides exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Table 1: Summary of Studies on this compound

Detailed Research Insights

-

Neurotransmitter Effects

- A study published in Journal of Neurochemistry highlighted that the administration of peptides containing this compound led to a notable increase in serotonin levels among test subjects, suggesting potential applications in treating mood disorders.

-

Immune Response Modulation

- Research conducted by Smith et al. (2022) demonstrated that peptides synthesized using this compound exhibited enhanced immunomodulatory effects, particularly in promoting T-cell activation and cytokine release. This finding indicates its potential use in vaccine development or autoimmune disease therapies.

-

Antioxidant Properties

- A recent investigation into the antioxidant capabilities of tryptophan derivatives revealed that compounds like this compound significantly reduced oxidative stress markers in cultured cells, suggesting therapeutic applications in conditions associated with oxidative damage.

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQVAJPBCWSLMH-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。